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Compound of Interest

Compound Name: Dapagliflozin-d4

Cat. No.: B15559266

Introduction

Dapagliflozin, a selective sodium-glucose cotransporter-2 (SGLT?2) inhibitor, is a cornerstone
therapy for type 2 diabetes mellitus, with proven benefits for cardiovascular and renal
outcomes.[1][2] Its mechanism of action extends beyond glycemic control, inducing a systemic
metabolic shift that mimics a fasting-like state.[3][4] Untargeted metabolomics, a
comprehensive approach to study the entirety of small molecules in a biological system, is an
ideal tool to investigate the pleiotropic effects of Dapagliflozin. The use of a stable isotope-
labeled internal standard, such as Dapagliflozin-d4, is critical in untargeted metabolomics to
ensure data quality, enabling accurate metabolite quantification and normalization of analytical
variability.

Application of Dapagliflozin-d4 in Research

Dapagliflozin-d4 serves as an ideal internal standard for untargeted metabolomics studies
investigating the effects of Dapagliflozin for several reasons:

o Chemical Similarity: As a deuterated analog of Dapagliflozin, it shares near-identical
physicochemical properties, ensuring it behaves similarly during sample extraction and
chromatographic separation.

e Mass Spectrometry Distinction: The deuterium labels make it distinguishable from the
unlabeled Dapagliflozin by mass spectrometry, allowing for its use as a reference for
retention time and peak intensity normalization.
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e Quality Control: It helps to monitor and correct for variations in sample preparation and
instrument performance, thereby improving the reliability and reproducibility of the results.[5]

Key Metabolic Pathways Modulated by Dapagliflozin

Untargeted metabolomics studies have revealed that Dapagliflozin induces significant
alterations in several key metabolic pathways:

e Glucose and Energy Metabolism: By promoting urinary glucose excretion, Dapagliflozin
leads to a shift from glucose to lipid and amino acid metabolism for energy production.[6][7]
This is reflected in changes in metabolites within glycolysis, the pentose phosphate pathway,
and the tricarboxylic acid (TCA) cycle.[8][9]

» Lipid Metabolism: Increased fatty acid oxidation and ketogenesis are consistently observed
with Dapagliflozin treatment.[6][10] This leads to elevated levels of ketone bodies and
acylcarnitines.[11]

e Amino Acid Metabolism: Changes in branched-chain amino acids (BCAAs) and other amino
acids suggest alterations in protein catabolism and their utilization as alternative energy
sources.[6][7]

« Signaling Pathways: Dapagliflozin has been shown to modulate signaling pathways such as
the PI3K-Akt and Akt/mTOR pathways, which are involved in cellular growth, proliferation,
and autophagy.[4][12]

Quantitative Data Summary

The following tables summarize the quantitative changes in metabolites observed in untargeted
metabolomics studies following Dapagliflozin administration.

Table 1: Significantly Altered Metabolites in Plasma of Patients with Type 2 Diabetes Treated
with Dapagliflozin
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. Geometric Mean
Metabolite Pathway . p-value
Ratio (vs. Placebo)

Increased Metabolites

3-hydroxybutyrate Ketone Body
_ 2.54 <0.05
(BHBA) Metabolism
Ketone Body
Acetoacetate ] 211 <0.05
Metabolism
] Amino Acid
Leucine ) 1.15 <0.05
Metabolism
Amino Acid
Isoleucine ) 1.13 <0.05
Metabolism
Amino Acid
Valine ) 1.12 <0.05
Metabolism
Decreased
Metabolites
Carbohydrate
Glucose ] 0.88 <0.05
Metabolism
Succinate TCA Cycle 0.85 <0.05
Fumarate TCA Cycle 0.87 <0.05
Malate TCA Cycle 0.89 <0.05
) Amino Acid
Alanine ) 0.91 <0.05
Metabolism
_ Amino Acid
Glutamine ) 0.93 <0.05
Metabolism
Urate Purine Metabolism 0.78 <0.05

Data adapted from a study on patients with type 2 diabetes treated with Dapagliflozin for 12
weeks.[8]
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Table 2: Significantly Altered Metabolites in Plasma of Healthy Volunteers 24 hours Post-
Dapagliflozin Administration

Metabolite Fold Change p-value

Increased Metabolites

Glycerophospholipid
PC 0-36:5 y p photp >1.2
Metabolism

Glycerophospholipid
PC 36:3 y PRosphotip >1.2
Metabolism

Glycerophospholipid
PS 40:2 y PROSphotip >1.2
Metabolism

Glycerophospholipid
PS 40:3 Y p PRoTP >1.2
Metabolism

Glycerophospholipid
PS 36:1 YOCTOPROSPROTP >1.2
Metabolism

Glycerophospholipid
PS 40:4 YECTOPTOSPROTP >1.2
Metabolism

] ] Glycerophospholipid
Lysophosphatidylserine 22:1 i >1.2
Metabolism

Uridine Pyrimidine Metabolism >1.2

Decreased Metabolites

Dehydroepiandrosterone
sulfate (DHEA-S)

Steroid Hormone Metabolism <0.8

Bilirubin Heme Metabolism <0.8

Data adapted from a study on healthy volunteers after a single 10 mg dose of Dapagliflozin.[13]
[14]

Experimental Protocols
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1. Untargeted Metabolomics Sample Preparation from Plasma

This protocol describes the extraction of metabolites from plasma samples for untargeted
analysis using Dapagliflozin-d4 as an internal standard.

Materials:

e Plasma samples (stored at -80°C)

o Dapagliflozin-d4 solution (1 mg/mL in methanol)
» Methanol (LC-MS grade), chilled to -20°C

o Acetonitrile (LC-MS grade), chilled to -20°C

o Water (LC-MS grade)

e Microcentrifuge tubes (1.5 mL)

o Centrifuge (refrigerated)

» Vortex mixer

o Pipettes and tips

Procedure:

Thaw Samples: Thaw plasma samples on ice.

e Prepare Internal Standard Spiking Solution: Prepare a working solution of Dapagliflozin-d4
at a concentration of 1 pg/mL in methanol.

e Protein Precipitation and Metabolite Extraction: a. To 100 uL of plasma in a microcentrifuge
tube, add 10 pL of the 1 pug/mL Dapagliflozin-d4 internal standard solution and vortex
briefly. b. Add 400 pL of cold (-20°C) methanol:acetonitrile (1:1, v/v) to precipitate proteins
and extract metabolites. c. Vortex the mixture vigorously for 1 minute.

e Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
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o Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

» Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

e Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a
vacuum concentrator.

o Reconstitution: Reconstitute the dried extract in 100 uL of a suitable solvent, such as 50%
agueous methanol, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes at 4°C to
pellet any remaining debris.

o Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

2. LC-MS Based Untargeted Metabolomics Analysis

This protocol provides a general framework for the LC-MS analysis of the prepared plasma
extracts. Parameters should be optimized for the specific instrument and column used.

Instrumentation:

e High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.

e High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Parameters (Example for a C18 column):

e Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 um).

o Mobile Phase A: 0.1% formic acid in water.

¢ Mobile Phase B: 0.1% formic acid in acetonitrile.

e Gradient:

o 0-2min: 5% B

o 2-15 min: 5-95% B
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o 15-18 min: 95% B
o 18-18.1 min: 95-5% B

o 18.1-25 min: 5% B

e Flow Rate: 0.3 mL/min.

e Column Temperature: 40°C.

e Injection Volume: 5 pL.

MS Parameters (Example for Q-TOF in positive ion mode):

¢ lonization Mode: Electrospray lonization (ESI), positive.

o Capillary Voltage: 3.5 kV.

o Sampling Cone: 30 V.

e Source Temperature: 120°C.

o Desolvation Temperature: 350°C.

» Desolvation Gas Flow: 800 L/hr.

e Scan Range: m/z 50-1200.

e Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
3. Data Analysis Workflow

A typical workflow for processing and analyzing untargeted metabolomics data is as follows:
o Data Pre-processing:

o Convert raw data to an open format (e.g., mzML).
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o Perform peak picking, feature detection, and retention time correction using software such
as XCMS, MS-DIAL, or Compound Discoverer.

» Data Normalization: Normalize the data to the peak intensity of the internal standard
(Dapagliflozin-d4) to correct for analytical variability.

 Statistical Analysis:

o Perform univariate analysis (e.g., t-tests, ANOVA) to identify significantly different features
between experimental groups.

o Employ multivariate analysis (e.g., Principal Component Analysis (PCA), Partial Least
Squares-Discriminant Analysis (PLS-DA)) to observe clustering and identify discriminatory
features.

o Metabolite Identification:

o Putatively identify metabolites by matching the accurate mass and retention time to
metabolite databases (e.g., HMDB, METLIN).

o Confirm metabolite identity by comparing fragmentation patterns (MS/MS spectra) with
those in spectral libraries or by analyzing authentic standards.

o Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to
identify metabolic pathways that are significantly impacted by the treatment.

Visualizations
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Caption: Untargeted metabolomics workflow.
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Caption: Key pathways affected by Dapagliflozin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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